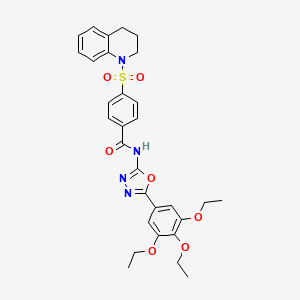

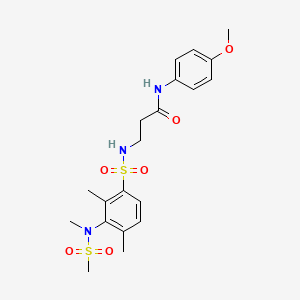

![molecular formula C16H18N2O4S2 B2366560 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 2034548-72-4](/img/structure/B2366560.png)

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide” belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .

Synthesis Analysis

The synthesis of thiophene derivatives involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Scientific Research Applications

Antimicrobial and Antifungal Applications

- Sulfonamide-derived compounds, including those related to the queried chemical structure, have been synthesized and characterized with their transition metal complexes. These compounds exhibited moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against different fungal strains (Chohan & Shad, 2011).

- Novel sulfonamide-tagged 1,2,3-triazoles were synthesized and showed appreciable antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis, highlighting the antimicrobial potential of sulfonamide derivatives (Kaushik et al., 2020).

Cancer Research

- Thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives, including sulfonamide compounds, were synthesized and exhibited potent antitumor and antibacterial activities. Some compounds showed higher activity against cancer cell lines than the standard drug, doxorubicin (Hafez et al., 2017).

Biochemical Studies

- Sulfonamides have been explored for their potential utility as inhibitors in various biochemical processes. For instance, derivatives of benzo[b]thiophene-2-sulfonamide were prepared to investigate their role as topically active inhibitors of ocular carbonic anhydrase, indicating their importance in biochemical modulation (Graham et al., 1989).

- A study on the modulation of the Excited-State Intramolecular Proton Transfer (ESIPT) process in dimers based on 2-(2′-Hydroxybenzofuran)benzoxazole (HBBO) subunits, connected through various spacers including sulfonyl, revealed the influence of the bridge on photophysical properties, illustrating the chemical versatility and potential application in material science (Heyer, Massue, & Ulrich, 2017).

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the class of organic compounds known as benzothiophenes . Benzothiophene derivatives have been known to exhibit various biological activities such as antidiabetic, anticancer, anti-inflammatory, antioxidant, anti-tubercular, antimicrobial, and anticonvulsant activity .

Mode of Action

Benzothiophene derivatives have been known to interact with various biological targets such as enzymes, receptors, and ion channels . The compound’s interaction with its targets could lead to changes in cellular processes, potentially resulting in its observed biological activities.

Biochemical Pathways

These could include pathways related to inflammation, cancer progression, microbial growth, and more .

Pharmacokinetics

Factors such as solubility, stability, and permeability can influence how well a compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted .

Result of Action

These could include inhibition of enzyme activity, modulation of receptor signaling, alteration of gene expression, and more .

Safety and Hazards

properties

IUPAC Name |

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S2/c1-10-15(11(2)22-18-10)24(20,21)17-9-16(3,19)14-8-12-6-4-5-7-13(12)23-14/h4-8,17,19H,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVCLKQFNHUXOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

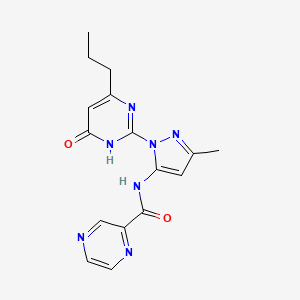

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2366480.png)

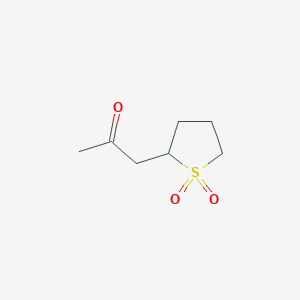

![4-tert-butyl-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2366481.png)

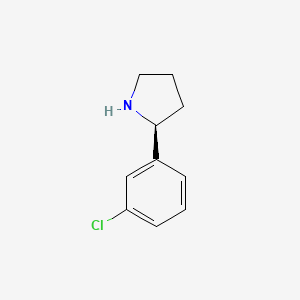

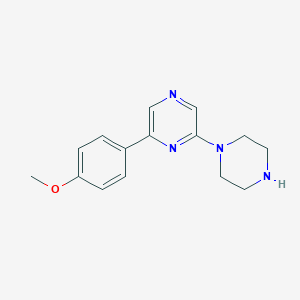

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2366485.png)

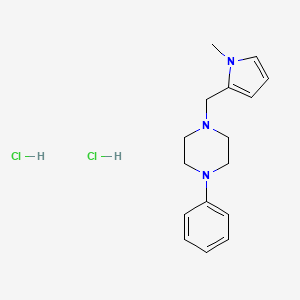

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2366486.png)

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2366487.png)

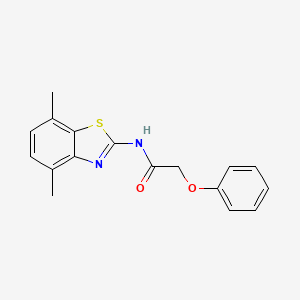

![Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate](/img/structure/B2366496.png)